molecular formula C11H13BN2O3 B13448989 (1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

(1-(4-Methoxybenzyl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13448989
M. Wt: 232.05 g/mol
InChI Key: HFEMEQBSHPMAAL-UHFFFAOYSA-N
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Description

{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a pyrazole ring substituted with a boronic acid group and a methoxyphenylmethyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in an inert atmosphere .

Industrial Production Methods

Industrial production of {1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The compound can also participate in various signaling pathways by modulating the activity of enzymes and receptors involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-boronic acid
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 2-methoxy-5-[(phenylamino)methyl]phenol

Uniqueness

{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-4-yl}boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the boronic acid group and the methoxyphenylmethyl group allows for versatile applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H13BN2O3

Molecular Weight

232.05 g/mol

IUPAC Name

[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C11H13BN2O3/c1-17-11-4-2-9(3-5-11)7-14-8-10(6-13-14)12(15)16/h2-6,8,15-16H,7H2,1H3

InChI Key

HFEMEQBSHPMAAL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1)CC2=CC=C(C=C2)OC)(O)O

Origin of Product

United States

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